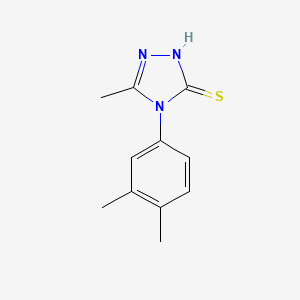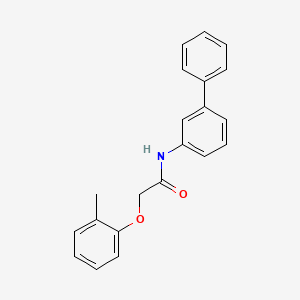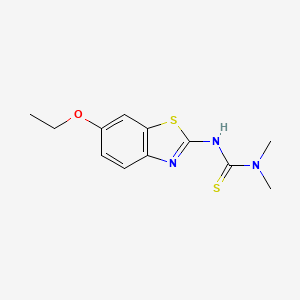![molecular formula C19H18ClNO2 B5762008 1-[2-(2-chlorophenoxy)ethyl]-7-ethyl-1H-indole-3-carbaldehyde](/img/structure/B5762008.png)
1-[2-(2-chlorophenoxy)ethyl]-7-ethyl-1H-indole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(2-chlorophenoxy)ethyl]-7-ethyl-1H-indole-3-carbaldehyde is a chemical compound with potential applications in scientific research. This compound is also known as CERC-501 and has been studied for its potential therapeutic effects in various conditions. In
Mechanism of Action
CERC-501 acts as a kappa opioid receptor antagonist, which means it blocks the activity of this receptor. The kappa opioid receptor is involved in the regulation of various physiological and behavioral processes, including pain, stress, mood, and addiction. By blocking the activity of this receptor, CERC-501 may have therapeutic effects in various conditions.
Biochemical and Physiological Effects:
CERC-501 has been shown to modulate the activity of various neurotransmitter systems in the brain, including dopamine, serotonin, and norepinephrine. It has also been shown to reduce the release of stress hormones such as cortisol. These effects may contribute to its potential therapeutic effects in conditions such as anxiety, depression, and addiction.
Advantages and Limitations for Lab Experiments
CERC-501 has several advantages for lab experiments, including its high purity and stability, which make it suitable for use in various assays and studies. However, its limited solubility in water and other solvents may pose challenges for some experiments. Additionally, the high cost of this compound may limit its use in some labs.
Future Directions
There are several potential future directions for research on CERC-501. One area of interest is its potential use in pain management, where it may have advantages over other opioid medications due to its kappa opioid receptor antagonist activity. Additionally, further studies are needed to explore its potential therapeutic effects in conditions such as anxiety, depression, and addiction. Finally, research on the synthesis and purification of this compound may lead to more efficient and cost-effective methods for its production.
Synthesis Methods
The synthesis method for 1-[2-(2-chlorophenoxy)ethyl]-7-ethyl-1H-indole-3-carbaldehyde involves the reaction of 7-ethyl-1H-indole-3-carbaldehyde with 2-chlorophenol and ethyl bromide in the presence of a base. This reaction results in the formation of CERC-501, which can be purified using various techniques such as column chromatography and recrystallization.
Scientific Research Applications
CERC-501 has been studied for its potential therapeutic effects in various conditions such as anxiety, depression, and addiction. It has been shown to modulate the activity of the kappa opioid receptor, which is involved in the regulation of mood, stress, and reward pathways in the brain. CERC-501 has also been studied for its potential use in pain management.
properties
IUPAC Name |
1-[2-(2-chlorophenoxy)ethyl]-7-ethylindole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO2/c1-2-14-6-5-7-16-15(13-22)12-21(19(14)16)10-11-23-18-9-4-3-8-17(18)20/h3-9,12-13H,2,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMHAFXYEABNCRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CN2CCOC3=CC=CC=C3Cl)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(2-chlorophenoxy)ethyl]-7-ethyl-1H-indole-3-carbaldehyde | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(benzyloxy)benzaldehyde (3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone](/img/structure/B5761930.png)
![4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide](/img/structure/B5761935.png)

![methyl 4-{[(2-bromo-4-methylphenoxy)acetyl]amino}-5-chloro-2-methoxybenzoate](/img/structure/B5761946.png)



![2-[4-(4-fluorophenyl)-1-piperazinyl]-N-(2-furylmethyl)acetamide](/img/structure/B5761990.png)
![N,1-dimethyl-N-{[5-(2-nitrophenyl)-2-furyl]methyl}-4-piperidinamine](/img/structure/B5761992.png)


![N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide](/img/structure/B5762030.png)
![N-[2-(acetylamino)phenyl]-2-chloro-4-methylbenzamide](/img/structure/B5762034.png)
